8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This particular compound features a triazoloquinazoline core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Quinazoline ring formation: This involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.
Introduction of the thioether group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol derivative, such as 4-methylbenzylthiol.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or thioether positions, where nucleophiles like amines or thiols can replace the existing groups.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Scientific Research Applications
8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties, particularly as a CDK2 inhibitor, which can selectively target tumor cells.
Antimicrobial Activity: This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Neuroprotective Agents: Research indicates potential neuroprotective and anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases.
Molecular Docking Studies: It is used in computational chemistry for molecular docking studies to predict its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 8,9-Dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and are studied for their anti-cancer properties.
Quinazoline derivatives: These include various substituted quinazolines known for their broad spectrum of biological activities, such as anti-inflammatory and anti-cancer effects.
Triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar triazole ring system and are explored for their antimicrobial and neuroprotective properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of methoxy, thioether, and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-16-9-11-17(12-10-16)15-32-25-26-20-14-22(31-3)21(30-2)13-19(20)24-27-23(28-29(24)25)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPIABYPVUYAAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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